molecular formula C10H8N4O2S B14061059 Propanedinitrile, ((4-(methylsulfonyl)phenyl)hydrazono)- CAS No. 64691-80-1

Propanedinitrile, ((4-(methylsulfonyl)phenyl)hydrazono)-

Cat. No.: B14061059
CAS No.: 64691-80-1
M. Wt: 248.26 g/mol
InChI Key: JTECYLFDYRKFPG-UHFFFAOYSA-N
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Description

Propanedinitrile, ((4-(methylsulfonyl)phenyl)hydrazono)- is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a hydrazono group attached to a phenyl ring substituted with a methylsulfonyl group. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedinitrile, ((4-(methylsulfonyl)phenyl)hydrazono)- typically involves the reaction of 4-(methylsulfonyl)benzaldehyde with malononitrile in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, ((4-(methylsulfonyl)phenyl)hydrazono)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction reactions. Substitution reactions often require the use of nucleophiles or electrophiles under appropriate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines. Substitution reactions can lead to a variety of substituted hydrazono derivatives .

Scientific Research Applications

Propanedinitrile, ((4-(methylsulfonyl)phenyl)hydrazono)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Propanedinitrile, ((4-(methylsulfonyl)phenyl)hydrazono)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anti-inflammatory activity may be attributed to its ability to inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(7-Bromo-2,1,3-benzothiadiazol-4-yl)methylene]malononitrile
  • 2-{[7-(5-N,N-Ditolylaminothiophen-2-yl)-2,1,3-benzothiadiazol-4-yl]methylene}malononitrile
  • Levosimendan

Uniqueness

Propanedinitrile, ((4-(methylsulfonyl)phenyl)hydrazono)- is unique due to its specific substitution pattern and the presence of the hydrazono group. This structural feature allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

CAS No.

64691-80-1

Molecular Formula

C10H8N4O2S

Molecular Weight

248.26 g/mol

IUPAC Name

2-[(4-methylsulfonylphenyl)hydrazinylidene]propanedinitrile

InChI

InChI=1S/C10H8N4O2S/c1-17(15,16)10-4-2-8(3-5-10)13-14-9(6-11)7-12/h2-5,13H,1H3

InChI Key

JTECYLFDYRKFPG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NN=C(C#N)C#N

Origin of Product

United States

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